![molecular formula C9H7BrN2S2 B2631301 6-(Thiophen-3-yl)imidazo[2,1-b][1,3]thiazole hydrobromide CAS No. 2138224-58-3](/img/structure/B2631301.png)
6-(Thiophen-3-yl)imidazo[2,1-b][1,3]thiazole hydrobromide
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Description
6-(Thiophen-3-yl)imidazo[2,1-b][1,3]thiazole hydrobromide is a chemical compound with the CAS Number: 2138224-58-3 . It has a molecular weight of 287.2 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3]thiazoles, which includes 6-(Thiophen-3-yl)imidazo[2,1-b][1,3]thiazole hydrobromide, is based on the reaction of (2 Z )-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .Molecular Structure Analysis
The IUPAC name of this compound is 6-(thiophen-3-yl)imidazo[2,1-b]thiazole hydrobromide . The InChI code is 1S/C9H6N2S2.BrH/c1-3-12-6-7 (1)8-5-11-2-4-13-9 (11)10-8;/h1-6H;1H .Chemical Reactions Analysis
The reaction of 6-(Thiophen-3-yl)imidazo[2,1-b][1,3]thiazole hydrobromide with other compounds can lead to various outcomes. For instance, the reaction of (2 Z )-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles can lead to the formation of imidazo[2,1-b][1,3]thiazoles .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 287.2 .Mechanism of Action
While the exact mechanism of action for this compound is not specified in the search results, it’s worth noting that similar compounds have shown inhibitory activity. For example, the trifluoromethyl substitution at position-2 and p-chlorophenyl substitution at position-6 of the imidazo[2,1-b][1,3,4]thiadiazole ring enhanced the inhibitory activity .
Safety and Hazards
properties
IUPAC Name |
6-thiophen-3-ylimidazo[2,1-b][1,3]thiazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2S2.BrH/c1-3-12-6-7(1)8-5-11-2-4-13-9(11)10-8;/h1-6H;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MILISRUUIHMGLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CN3C=CSC3=N2.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Thiophen-3-yl)imidazo[2,1-b][1,3]thiazole hydrobromide |
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